Cas no 145352-97-2 (N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide)

N-Benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a hydrazinecarbonyl functional group, which enhances its reactivity and utility in organic synthesis. The compound's structure, combining a benzyl group with a sulfonamide backbone, offers versatility in medicinal chemistry and pharmaceutical applications, particularly as an intermediate in the development of bioactive molecules. Its hydrazine moiety enables selective modifications, making it valuable for constructing hydrazide-based scaffolds. The sulfonamide group contributes to stability and potential biological activity, often exploited in drug discovery. This compound is suitable for researchers seeking tailored building blocks for heterocyclic synthesis or sulfonamide-based drug design.
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide structure
145352-97-2 structure
Product Name:N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
CAS No:145352-97-2
MF:C14H15N3O3S
MW:305.352201700211
CID:3106551
PubChem ID:2442245
Update Time:2025-10-29

N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
    • N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
    • VFA35297
    • 145352-97-2
    • SR-01000044395
    • AKOS034466024
    • SR-01000044395-1
    • G31463
    • EN300-08069
    • N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide
    • Z56924492
    • Inchi: 1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18)
    • InChI Key: OOPWRNLJQOGPTN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(NN)=O)C=1)(NCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 305.08341252Da
  • Monoisotopic Mass: 305.08341252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 110Ų

N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B126050-50mg
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
145352-97-2
50mg
$ 50.00 2022-06-07
TRC
B126050-100mg
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
145352-97-2
100mg
$ 95.00 2022-06-07
TRC
B126050-500mg
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
145352-97-2
500mg
$ 320.00 2022-06-07
Biosynth
VFA35297-100 mg
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
145352-97-2
100MG
$122.00 2022-12-28
Biosynth
VFA35297-250 mg
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
145352-97-2
250MG
$227.50 2022-12-28
Biosynth
VFA35297-500 mg
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
145352-97-2
500MG
$370.00 2022-12-28
Biosynth
VFA35297-1000 mg
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
145352-97-2
1g
$580.00 2022-12-28
Biosynth
VFA35297-5000 mg
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
145352-97-2
5g
$1,950.00 2022-12-28
Enamine
EN300-08069-0.05g
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
145352-97-2 95%
0.05g
$37.0 2023-10-28
Enamine
EN300-08069-0.1g
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
145352-97-2 95%
0.1g
$55.0 2023-10-28

Additional information on N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Recent Advances in the Study of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2)

N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anticancer agents. The compound's unique structural features, including the hydrazinecarbonyl and benzyl groups, contribute to its ability to interact with biological targets, making it a valuable candidate for further research and development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. One key area of investigation has been its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a family of enzymes involved in critical physiological processes, and their dysregulation has been linked to various diseases, including cancer and glaucoma. Preliminary findings suggest that this compound exhibits selective inhibition against specific CA isoforms, highlighting its potential for targeted therapeutic applications.

In addition to its enzyme inhibitory properties, N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide has been explored for its anticancer activity. Recent in vitro studies have demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in certain cancer cell lines. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK pathways, has been a focal point of these investigations. These findings underscore the compound's potential as a lead molecule for the development of new anticancer drugs.

The synthesis and optimization of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide have also been areas of active research. Recent advancements in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties and enhanced biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into the structural modifications that can enhance the compound's efficacy and reduce potential side effects.

Despite these promising developments, challenges remain in the clinical translation of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2) represents a promising candidate for therapeutic development, with potential applications in enzyme inhibition and cancer treatment. Continued research efforts are warranted to fully explore its mechanistic underpinnings and optimize its pharmacological properties. The compound's unique structural and functional attributes position it as a valuable asset in the ongoing quest for novel and effective therapeutic agents.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd